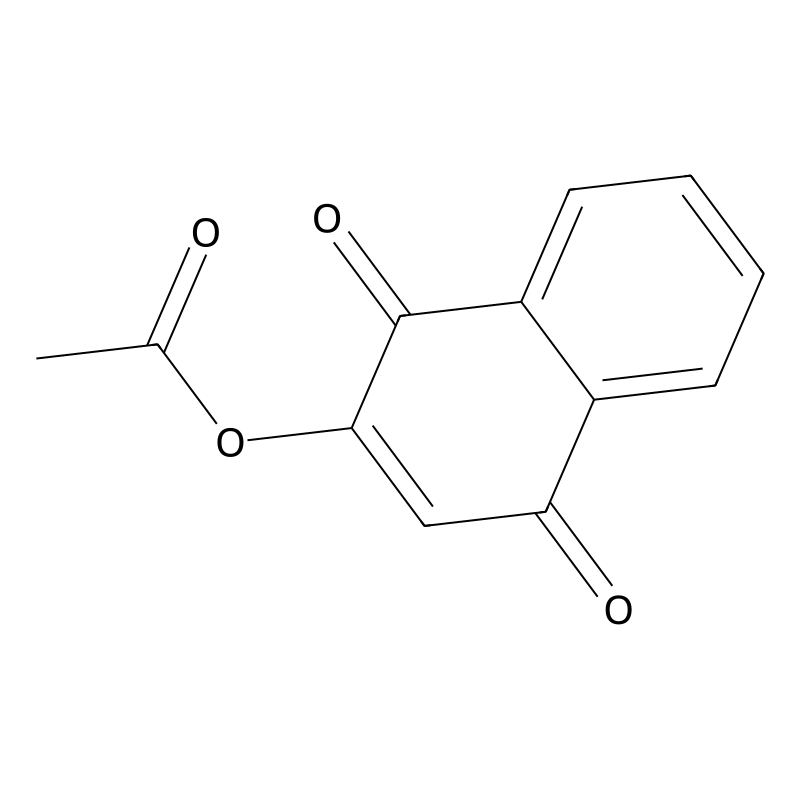

2-Acetoxy-1,4-naphthoquinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Properties

2-Acetoxy-1,4-naphthoquinone belongs to the naphthoquinone class of organic compounds. Naphthoquinones are known for their redox properties, meaning they can readily accept or donate electrons. This characteristic makes them potentially interesting for various research areas, but specific applications for 2-Acetoxy-1,4-naphthoquinone haven't been extensively explored yet [].

Photochemical Reactions

A study investigating the photochemical behavior of related naphthoquinone derivatives mentions 2-Acetoxy-1,4-naphthoquinone. The research suggests that upon exposure to light, 2-Acetoxy-1,4-naphthoquinone undergoes a [2+2] photocycloaddition reaction with certain alkenes (hydrocarbons containing a carbon-carbon double bond). This reaction produces a specific type of cyclic molecule (cyclobutane).

2-Acetoxy-1,4-naphthoquinone is a synthetic organic compound characterized by the molecular formula . It features a naphthoquinone structure, which consists of a naphthalene ring fused with a quinone moiety. The acetoxy group at the 2-position of the naphthoquinone enhances its solubility and reactivity, making it an important compound in various chemical and biological applications. This compound is recognized for its potential therapeutic properties, particularly in anticancer research and as a kinase inhibitor .

- Nucleophilic Addition: The electrophilic carbonyl group can react with nucleophiles, leading to the formation of various derivatives.

- Reduction Reactions: It can be reduced to form dihydro derivatives or other reduced forms of naphthoquinones.

- Acylation and Arylation: The compound can react with amines and other aromatic compounds under oxidative conditions to yield various substituted naphthoquinones .

Research indicates that 2-acetoxy-1,4-naphthoquinone exhibits significant biological activities, including:

- Anticancer Properties: It has been shown to inhibit the growth of cancer cells through mechanisms that may involve the inhibition of heat shock proteins and other cellular pathways .

- Antimicrobial Activity: The compound demonstrates potential against various bacterial strains, suggesting its utility in developing antimicrobial agents .

- Inhibition of Kinases: As a potent kinase inhibitor, it may play a role in regulating signaling pathways involved in cell proliferation and survival .

Several synthetic pathways exist for producing 2-acetoxy-1,4-naphthoquinone:

- Oxidative Methods: This involves oxidizing acetylnaphthohydroquinone using oxidizing agents such as sodium periodate, leading to the formation of the naphthoquinone structure.

- Direct Acetylation: Starting from 1,4-naphthoquinone, acetylation can be performed using acetic anhydride or acetyl chloride in the presence of a base .

- Multicomponent Reactions: Recent advances include one-pot reactions combining multiple reagents to yield 2-acetoxy-1,4-naphthoquinone efficiently .

The applications of 2-acetoxy-1,4-naphthoquinone span various fields:

- Pharmaceuticals: Its anticancer and antimicrobial properties make it a candidate for drug development.

- Chemical Research: Used as a reagent in organic synthesis for creating complex molecules.

- Biological Studies: Employed in research focused on cell signaling and cancer biology due to its kinase inhibitory activity .

Studies have explored the interactions of 2-acetoxy-1,4-naphthoquinone with various biological molecules:

- Protein Interactions: It has been shown to interact with heat shock proteins and other cellular targets, influencing their activity and stability.

- Enzyme Inhibition: The compound acts as an inhibitor for specific kinases involved in cancer progression, providing insights into its mechanism of action against tumor cells .

Several compounds share structural similarities with 2-acetoxy-1,4-naphthoquinone. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,4-Naphthoquinone | Naphthoquinone | Lacks acetoxy group; more reactive |

| Lawsone (2-hydroxy-1,4-naphthoquinone) | Naphthoquinone | Hydroxy group instead of acetoxy; used in dyes |

| 2-Methyl-1,4-naphthoquinone | Methylated Naphthoquinone | Methyl group at position 2; altered reactivity |

| Shikonin | Natural Product | Exhibits strong biological activity; similar structure |

These compounds illustrate the diversity within the naphthoquinone family while highlighting the unique properties imparted by specific functional groups like acetoxy.